Methanone, (2-methylphenyl)(4-methylphenyl)-

Physical state Formulation compatibility Liquid handling

Methanone, (2-methylphenyl)(4-methylphenyl)-, most commonly referred to as 2,4′-dimethylbenzophenone or o-tolyl(p-tolyl)methanone, is an asymmetrically methyl-substituted benzophenone derivative (C₁₅H₁₄O, MW 210.27). Unlike the symmetrical 4,4′-dimethylbenzophenone which exists as a crystalline solid (mp 90–95 °C), the 2,4′-isomer is a colorless to light yellow clear liquid at 20 °C with a boiling point of approximately 189 °C at 15 mmHg and a specific gravity of 1.07.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 1140-16-5
Cat. No. B3045795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (2-methylphenyl)(4-methylphenyl)-
CAS1140-16-5
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C
InChIInChI=1S/C15H14O/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2/h3-10H,1-2H3
InChIKeyIKCBNUVGOJSNDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4′-Dimethylbenzophenone (CAS 1140-16-5): Isomer-Specific Procurement Guide for Research-Grade ortho-Methyl Benzophenone


Methanone, (2-methylphenyl)(4-methylphenyl)-, most commonly referred to as 2,4′-dimethylbenzophenone or o-tolyl(p-tolyl)methanone, is an asymmetrically methyl-substituted benzophenone derivative (C₁₅H₁₄O, MW 210.27) . Unlike the symmetrical 4,4′-dimethylbenzophenone which exists as a crystalline solid (mp 90–95 °C), the 2,4′-isomer is a colorless to light yellow clear liquid at 20 °C with a boiling point of approximately 189 °C at 15 mmHg and a specific gravity of 1.07 . The defining structural feature—an ortho-methyl group on one aromatic ring paired with a para-methyl substituent on the opposite ring—confers a unique combination of photoenolization reactivity (via the ortho-alkyl moiety) and distinct physicochemical handling properties that are absent in its regioisomeric counterparts [1].

Why 2,4′-Dimethylbenzophenone (CAS 1140-16-5) Cannot Be Substituted by 4,4′- or 3,4′-Dimethylbenzophenone Isomers


Dimethylbenzophenone isomers are not functionally interchangeable despite sharing an identical molecular formula (C₁₅H₁₄O). The 2,4′-isomer possesses a single ortho-methyl substituent that enables photochemical enolization via intramolecular hydrogen abstraction from the ortho-methyl C–H bond—a mechanistic pathway structurally unavailable to the 4,4′-dimethyl, 3,4′-dimethyl, and 4-methylbenzophenone analogs [1]. In solid-state photochemistry studies, 3,4′-dimethylbenzophenone and 4-methylbenzophenone were demonstrated to be photostable under UV irradiation, whereas 4,4′-dimethylbenzophenone underwent intermolecular hydrogen abstraction to yield a dimeric product [1]. Antimicrobial screening further reveals divergent biological activity: ortho-methylbenzophenone exhibits measurable inhibition against Gram-positive and Gram-negative bacteria, while para-methylbenzophenone is completely inactive under identical assay conditions [2]. These differences in photochemical fate and bioactivity demonstrate that procurement decisions must be made at the level of the specific regioisomer, not the generic compound class.

Quantitative Differential Evidence for 2,4′-Dimethylbenzophenone (CAS 1140-16-5) vs. Closest Regioisomeric Analogs


Physical State and Handling: Liquid 2,4′-Dimethylbenzophenone vs. Solid 4,4′-Dimethylbenzophenone

2,4′-Dimethylbenzophenone (CAS 1140-16-5) is a free-flowing liquid at standard laboratory temperature (20 °C), in marked contrast to its symmetrical regioisomer 4,4′-dimethylbenzophenone (CAS 611-97-2), which is a crystalline solid with a melting point of 90–93 °C [1]. This physical state difference of over 70 °C in melting point directly impacts handling protocols, solvent-free formulation processes, and compatibility with liquid-dispensing automated synthesis platforms.

Physical state Formulation compatibility Liquid handling

Solid-State Photochemical Reactivity: Photostable 3,4′-Dimethylbenzophenone vs. Photoenolizable 2,4′-Dimethylbenzophenone

Under UV irradiation in the solid state, 3,4′-dimethylbenzophenone (CAS 13152-94-8) was demonstrated to be photostable, undergoing no observable photochemical transformation; by contrast, the ortho-methyl-bearing 2,4′-dimethylbenzophenone is structurally capable of undergoing photoenolization via γ-hydrogen abstraction from the ortho-methyl group [1]. Ito et al. (1987) established the geometric criteria for solid-state photoreactivity: reactive benzophenones require a C=O···H distance of approximately 3.32 Å (O···H) and a C=O···H angle of ~92°; unreactive isomers exhibit shorter O···H distances (2.72–2.77 Å) but larger C=O···H angles (121–137°) that preclude productive hydrogen abstraction [1].

Photochemistry Photoenolization UV irradiation Radical generation

Benzylic C–H Sulfonylation: Exclusive Reactivity of Aryl(ortho-tolyl)methanones Under UV Irradiation

Gong et al. (2018) demonstrated that aryl(o-tolyl)methanones—a substrate class that includes 2,4′-dimethylbenzophenone—undergo regioselective benzylic C–H sulfonylation when irradiated with UV light in the presence of arylsulfonyl hydrazides or arylsulfonyl chlorides [1]. The reaction proceeds via in situ photogeneration of enols from the ortho-methyl group, which subsequently react with sulfonyl radicals to afford aryl(2-(arylsulfonylmethyl)aryl)methanones [1]. Benzophenones lacking an ortho-methyl substituent (e.g., 4,4′-dimethylbenzophenone, 3,4′-dimethylbenzophenone, and 4-methylbenzophenone) cannot participate in this transformation because they lack the requisite ortho-alkyl C–H bond for photoenolization.

C–H functionalization Sulfonylation Photoredox chemistry Synthetic methodology

Antimicrobial Activity: Ortho-Methylbenzophenone Active vs. Para-Methylbenzophenone Inactive In Vitro

Lange et al. (2007) screened twelve mono- and di-methyl substituted benzhydrols and benzophenones against thirteen Gram-positive and Gram-negative bacterial strains plus two yeast species. Ortho-methylbenzophenone was among the compounds demonstrating the greatest antimicrobial inhibition, while para-methylbenzophenone was one of only four compounds that completely lacked antimicrobial activity in the panel [1]. Analysis of Variance (ANOVA) confirmed a statistically significant difference between both the microorganism strains tested and the chemical compounds used [1]. Although 2,4′-dimethylbenzophenone itself was not a discrete test compound in this study, it contains the ortho-methyl pharmacophoric element associated with activity while also incorporating a para-methyl substituent.

Antimicrobial screening Structure-activity relationship Ortho-substitution effect

Thermodynamic Stability Ranking Among Dimethylbenzophenone Isomers: DFT Computational Benchmarking

A comprehensive DFT study (B3LYP/6-311+G(2d,2p) level of theory) of all twelve dimethylbenzophenone isomers established that 2,2′-dimethylbenzophenone is the least thermodynamically stable isomer and 4,4′-dimethylbenzophenone is the most stable [1]. The 2,4′-dimethylbenzophenone isomer occupies an intermediate position in the stability ranking. The experimentally validated standard molar enthalpy of formation for 3,4-dimethylbenzophenone in the gaseous phase at 298.15 K was determined as −(17.1 ± 2.9) kJ mol⁻¹ by static bomb combustion calorimetry combined with Calvet high-temperature vacuum sublimation measurements, and the DFT-calculated value of −16.7 kJ mol⁻¹ showed excellent agreement with experiment [1].

Computational chemistry DFT Thermochemistry Isomer stability

Optimal Application Scenarios for 2,4′-Dimethylbenzophenone (CAS 1140-16-5) Based on Evidence-Based Differentiation


Liquid-Phase Photoinitiator Formulations for UV-Curable Coatings, Inks, and Adhesives

The liquid physical state of 2,4′-dimethylbenzophenone at ambient temperature (20 °C) eliminates the need for pre-dissolution in organic solvents during photoinitiator formulation . Unlike solid 4,4′-dimethylbenzophenone (mp 90–93 °C), which requires heating or solvent-assisted incorporation into UV-curable acrylate, polyester, or polyurethane monomer blends, the 2,4′-isomer can be directly metered as a liquid, simplifying manufacturing workflows for coatings, inkjet inks, and UV-curable adhesives [1]. Its ortho-methyl group provides the structural basis for Type II photoinitiator activity via hydrogen abstraction from co-initiator amines upon UV excitation.

Photochemical Benzylic C–H Sulfonylation for Diversity-Oriented Synthesis

As an aryl(o-tolyl)methanone, 2,4′-dimethylbenzophenone serves as a key substrate for UV-mediated regioselective benzylic C–H sulfonylation reactions using arylsulfonyl hydrazides or arylsulfonyl chlorides as sulfonyl radical precursors [2]. This photochemical transformation, which proceeds via in situ enol generation from the ortho-methyl group, is structurally unavailable to 3,4′-dimethylbenzophenone, 4,4′-dimethylbenzophenone, and 4-methylbenzophenone [2][3]. The resulting aryl(2-(arylsulfonylmethyl)aryl)methanone products are valuable intermediates for medicinal chemistry and agrochemical discovery programs.

Antimicrobial Benzophenone Derivative Screening and Structure-Activity Relationship (SAR) Studies

For academic and industrial screening campaigns evaluating benzophenone derivatives as antimicrobial lead compounds, the ortho-methyl substitution pattern present in 2,4′-dimethylbenzophenone is associated with broad-spectrum in vitro activity against Gram-positive and Gram-negative bacteria [4]. In contrast, the para-methylbenzophenone scaffold is devoid of antimicrobial activity under identical assay conditions [4]. The 2,4′-isomer therefore provides a synthetically tractable scaffold that retains the activity-associated ortho-methyl motif while offering the para-methyl position as a modifiable handle for further derivatization.

Asymmetric Ketone Substrate for Catalytic Enantioselective Reduction Methodology Development

The prochiral carbonyl group of 2,4′-dimethylbenzophenone, flanked by sterically and electronically differentiated ortho-tolyl and para-tolyl rings, serves as a challenging substrate for benchmarking novel asymmetric reduction catalysts [5]. The ortho-methyl group introduces steric hindrance adjacent to the carbonyl, differentiating this substrate from the symmetrical 4,4′-dimethylbenzophenone and providing a more realistic test of catalyst enantioselectivity. The resulting chiral diarylmethanol product, (2-methylphenyl)(4′-methylphenyl)methanol, is a precursor to pharmacologically relevant chiral benzhydrol derivatives.

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